molecular formula C15H19N3O2 B1428765 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline CAS No. 916730-87-5

6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline

Numéro de catalogue: B1428765
Numéro CAS: 916730-87-5
Poids moléculaire: 273.33 g/mol
Clé InChI: PMEHPKCVIFNEOB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline is a quinazoline derivative that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of a quinazoline core substituted with methoxy groups at the 6 and 7 positions and a piperidin-4-yl group at the 4 position. The molecular formula of this compound is C15H19N3O2, and it has a molecular weight of 273.33 g/mol.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline are not fully understood yet. It is known that quinazoline derivatives have been found to interact with various enzymes and proteins

Cellular Effects

The cellular effects of this compound are also not fully understood. Some studies suggest that quinazoline derivatives can have significant effects on various types of cells and cellular processes . For example, they have been found to inhibit the proliferation, migration, and invasion of certain cancer cells

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. It is known that quinazoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline typically involves the reaction of 6,7-dimethoxyquinazoline with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the piperidine, followed by nucleophilic substitution at the 4-position of the quinazoline ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions

6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The quinazoline ring can be reduced under specific conditions.

    Substitution: The piperidin-4-yl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of quinones, while substitution reactions can yield various quinazoline derivatives with different functional groups .

Applications De Recherche Scientifique

Pharmacological Properties

Antihypertensive Activity
Research indicates that derivatives of 6,7-dimethoxy-4-(piperidin-4-yl)quinazoline exhibit significant antihypertensive effects. These compounds act as antagonists to noradrenergic receptors (alpha 1A and alpha 1B subtypes) and serotonergic receptors, which are crucial in regulating blood pressure. A patent describes the use of these compounds to treat hypertension effectively by reducing mean arterial pressure in animal models .

Anticancer Activity
The compound has shown promise as an anticancer agent. Studies have demonstrated that quinazoline derivatives can inhibit various cancer cell lines through mechanisms such as DNA intercalation and inhibition of critical signaling pathways involved in tumor growth. For instance, a study highlighted the compound's ability to inhibit VEGFR-2, a receptor implicated in angiogenesis, thereby reducing tumor growth in xenograft models .

Table 1: Summary of Biological Activities

Activity TypeCompound VariantModel/Study TypeResult/Outcome
AntihypertensiveThis compoundIn vivo rat modelSignificant reduction in mean arterial pressure
AnticancerQuinazoline derivative (e.g., ZD6474)Calu-6 tumor xenografts75% growth inhibition at 100 mg/kg/day
Kinase InhibitionVarious derivativesMolecular docking studiesStrong binding affinity with EGFR and VEGFR
AntimicrobialSpecific derivativesVarious microbial strainsEffective against Gram-negative bacteria

Future Directions and Conclusion

The versatility of this compound presents numerous opportunities for future research. Its established pharmacological properties suggest potential applications not only in treating hypertension and cancer but also in addressing microbial infections. Further investigations are warranted to optimize its bioavailability and therapeutic index while exploring novel derivatives that could enhance its efficacy.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline include:

    6,7-Dimethoxy-4-anilinoquinazoline: Known for its potent VEGFR-2 kinase inhibitory activity.

    6,7-Dihydroxy-4-quinazolineamines: Includes compounds like erlotinib and gefitinib, which are used as tyrosine kinase inhibitors in cancer therapy

Uniqueness

What sets this compound apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidin-4-yl group at the 4-position of the quinazoline ring enhances its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications .

Activité Biologique

6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core substituted with two methoxy groups at positions 6 and 7, and a piperidine ring at position 4. This structure is significant for its biological activity as it influences the compound's interaction with various biological targets.

The biological activity of this compound is primarily attributed to its role as a protein tyrosine kinase inhibitor . It has been shown to inhibit key receptors involved in cancer progression and hematopoiesis:

  • FLT3 (Fms-like tyrosine kinase 3) : This receptor is crucial in hematopoietic stem cell proliferation. Inhibition of FLT3 has been linked to reduced tumor growth in hematological malignancies .
  • c-KIT : This receptor is involved in cell survival and proliferation. Its inhibition can lead to decreased metastasis in certain cancers .
  • TrkB (Tropomyosin receptor kinase B) : Modulating TrkB activity can influence neuronal survival and differentiation, making it a target for neurodegenerative diseases .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties against various cancer cell lines:

Cell Line IC50 (μM) Reference
HeLa0.126
MCF-79.0
HCT1162.5
HepG24.4

These results highlight the compound's effectiveness against both solid tumors and hematological malignancies.

Neurological Effects

In addition to its anticancer properties, the compound has shown promise in neurological applications by modulating TrkB activity, which may protect against neuronal apoptosis and promote neurogenesis. This suggests potential therapeutic roles in conditions like Alzheimer's disease or other neurodegenerative disorders .

Case Studies

  • Inhibition of FLT3 : A study demonstrated that the compound effectively inhibited FLT3 autophosphorylation, leading to reduced cell proliferation in FLT3-mutated leukemia cells .
  • c-KIT Activation in GISTs : In gastrointestinal stromal tumors (GISTs), where c-KIT mutations are common, treatment with this quinazoline derivative resulted in significant tumor regression in preclinical models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the quinazoline core significantly affect potency:

  • The presence of methoxy groups enhances solubility and bioavailability.
  • Substituents on the piperidine ring can modulate receptor selectivity and potency against specific kinases .

Propriétés

IUPAC Name

6,7-dimethoxy-4-piperidin-4-ylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-19-13-7-11-12(8-14(13)20-2)17-9-18-15(11)10-3-5-16-6-4-10/h7-10,16H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEHPKCVIFNEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)C3CCNCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of crude 4-(6,7-dimethoxy-quinazolin-4-yl)-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-methyl ester (33 g), as prepared in the previous step, MeOH (100 mL), and KOH pellets (26 g, 400 mmol assuming 87% w/w water) was stirred at reflux (100° C. oil bath) for 1 h, at which point the translucent reddish-amber solution was allowed to cool to rt and diluted with water (100 mL) and 6 M HCl (100 mL). The solution was stirred at 100° C. for 10 min (Caution: Initial vigorous bubbling), allowed to cool to rt, diluted with 2.5 M NaOH (90 mL) and extracted with DCM (1×150 mL; 1×50 mL). The organic layers were combined, dried (Na2SO4), and concentrated under reduced pressure to afford the title compound as a beige powder (13.95 g, 76% from 4-chloro-6,7-dimethoxyquinazoline). 1H-NMR (300 MHz, DMSO-d6) δ 8.98 (s, 1H), 7.48 (s, 1H), 7.32 (s, 1H), 3.98 (s, 3H), 3.96 (s, 3H), 3.69 (m, 1H), 3.05 (m, 2H), 2.84-2.71 (m, 2H), 1.88-1.65 (m, 4H). LC/MS (ESI): calcd mass 273.2, found 274.2 (MH)+.
Name
4-(6,7-dimethoxy-quinazolin-4-yl)-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-methyl ester
Quantity
33 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline
Reactant of Route 2
6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline
Reactant of Route 3
6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline
Reactant of Route 4
6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline
Reactant of Route 5
6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline
Reactant of Route 6
6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.